4-sec-Butylphenol

Overview

Description

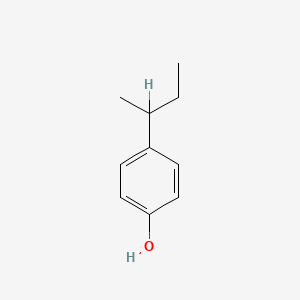

4-sec-Butylphenol (CAS 99-71-8) is a phenolic compound with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol. Its structure features a hydroxyl group at the para position of a benzene ring substituted with a sec-butyl group (–CH(CH₂CH₃)₂). This compound is a white crystalline solid with a density of 0.972 g/cm³, a melting point of 46–59°C, and a boiling point of 135–136°C at 25 mmHg .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-sec-Butylphenol can be synthesized through the alkylation of phenol with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, this compound is produced via the Friedel-Crafts alkylation process. This involves the reaction of phenol with sec-butyl alcohol in the presence of an acid catalyst like sulfuric acid. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can yield the corresponding hydroquinone. Sodium borohydride is often used as a reducing agent.

Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl group of this compound directs incoming electrophiles to the ortho and para positions. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Halogenated phenols, nitrophenols.

Scientific Research Applications

Chemical Properties and Mechanism of Action

4-sec-Butylphenol possesses a molecular formula of C18H30O, characterized by bulky tert-butyl groups and a sec-butyl group attached to a phenolic ring. Its unique structure contributes to its stability and effectiveness as an antioxidant. The compound primarily functions by donating hydrogen atoms to free radicals, thereby neutralizing them and interrupting oxidative chain reactions. This mechanism is crucial in protecting other molecules from oxidative damage.

Chemistry

- Stabilizer in Polymers and Resins : this compound is widely used as a stabilizer in various polymers and resins to prevent oxidative degradation. Its antioxidant properties enhance the longevity and durability of these materials.

Biology

- Oxidative Stress Studies : The compound is employed in biological research focusing on oxidative stress and free radical biology. It serves as a model compound to study the effects of antioxidants in biological systems.

Medicine

- Therapeutic Potential : Research indicates that this compound may have therapeutic applications in conditions related to oxidative damage. Its ability to scavenge free radicals makes it a candidate for further investigation in medical research.

Industrial Applications

- Production of Plastics and Rubber : In the industrial sector, this compound is utilized in the production of plastics and rubber materials where oxidative stability is critical. It helps maintain the integrity of these products during processing and application.

Case Studies

-

Non-Ionic Finish for Polyacrylonitrile Fibers :

- Objective : To improve antistatic properties of polyacrylonitrile fibers.

- Method : Reacting this compound with ethylene oxide using potassium hydroxide as a catalyst to produce polyoxyethylene ether.

- Results : Achieved a mass-specific resistance of , indicating enhanced antistatic performance.

- Bioremediation Potential :

Mechanism of Action

The mechanism by which 4-sec-Butylphenol exerts its effects involves its interaction with cellular components. It can act as an estrogenic compound, binding to estrogen receptors and modulating gene expression. Additionally, it can induce the activity of certain enzymes such as cytochrome P450, which plays a role in the metabolism of various substances.

Comparison with Similar Compounds

Comparison with Similar Alkylphenols

Enzymatic Reactivity and Sulfation Efficiency

Human platelet phenol sulfotransferases exhibit varying specificity for alkylphenols depending on the branching of the alkyl chain:

- 4-n-Butylphenol (linear chain): Specificity constant = 27% of 4-nitrophenol, sulfation rate = 90% of 4-nitrophenol .

- 4-sec-Butylphenol (branched chain): Specificity constant = 3%, sulfation rate = 65% .

- 4-tert-Butylphenol (highly branched): Specificity constant = 1%, sulfation rate = 28% .

Key Insight : Increased branching reduces sulfation efficiency due to steric hindrance, which elevates the Michaelis constant (Km) while leaving Vmax relatively unchanged .

Stereochemical Outcomes in Vanillyl-Alcohol Oxidase Reactions

Vanillyl-alcohol oxidase (VAO) converts 4-alkylphenols into hydroxylated alkenes with regio- and stereospecificity:

| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (10³ s⁻¹ M⁻¹) | cis:trans Isomer Ratio |

|---|---|---|---|---|

| This compound | 72 | 0.5 | 7 | 100% cis |

| 4-n-Butylphenol | 2 | 1.2 | 600 | 93% cis, 7% trans |

| 4-Isopropylphenol | 16 | 1.3 | 81 | Not reported |

Unique Behavior of this compound: VAO exclusively produces cis-2-(4′-hydroxyphenyl)-sec-butene from this compound, unlike other substrates that yield trans or mixed isomers. This is attributed to the sec-butyl group’s orientation, which restricts water accessibility in the enzyme’s active site .

Molecular Interactions with hERRγ

Molecular dynamics simulations reveal distinct binding modes of alkylphenols with the human estrogen-related receptor gamma (hERRγ):

Mechanistic Insight: Hydrophobic interactions dominate for this compound, with Ala272 forming a CH-π bond (-1.34 kcal/mol) and Tyr326 contributing via T-shaped π-π stacking (-1.00 kcal/mol) . In contrast, BP(2,2)(Me) engages additional residues (e.g., Leu324) due to its methoxy group .

Environmental Persistence and Biodegradation

- strain MS-1, which efficiently metabolizes ortho-isomers like 2-sec-butylphenol .

- Detection : Quantifiable via HPLC-FLD at limits as low as 0.1 pg/mL, highlighting its environmental persistence as an EDC .

Physicochemical and Quantum Chemical Properties

| Property | This compound | 4-tert-Butylphenol | 4-n-Butylphenol |

|---|---|---|---|

| LogP | 2.91 | ~3.0 (estimated) | ~3.2 (estimated) |

| Binding Energy (kcal/mol) | -7.285 | -7.292 | Not reported |

| Water Solubility | Low | Very low | Moderate |

Implications : Higher branching (e.g., tert-butyl) increases hydrophobicity (LogP), reducing solubility and bioavailability.

Biological Activity

4-sec-Butylphenol (4-sec-BP), a compound with the molecular formula , is known for its biological activity, particularly in relation to endocrine disruption and microbial degradation. This article explores the biological implications of 4-sec-BP, including its mechanisms of action, environmental impact, and case studies highlighting its metabolic pathways.

This compound is an aromatic compound characterized by a phenolic structure with a butyl group attached at the para position. Its chemical structure can be represented as follows:

Mechanisms of Biological Activity

1. Endocrine Disruption:

Research indicates that 4-sec-BP exhibits endocrine-disrupting properties, particularly through its interaction with estrogen receptors. It has been shown to mimic estrogenic activity, which can lead to various biological effects, including alterations in reproductive health and development in wildlife and potentially humans .

2. Microbial Degradation:

Certain bacteria have been identified that can utilize 4-sec-BP as a carbon source, indicating its potential for bioremediation. For example, Sphingobium fuliginis strains have been isolated that can completely degrade 4-sec-BP within 12 hours, converting it into less harmful metabolites . The degradation pathway typically involves hydroxylation followed by meta-cleavage, leading to products such as 4-sec-butylcatechol.

Case Study 1: Estrogenic Activity

A study investigated the estrogenic effects of various alkylphenols, including 4-sec-BP. The results demonstrated significant binding affinity to estrogen receptors, suggesting that exposure could disrupt normal hormonal functions in exposed organisms .

Case Study 2: Biodegradation by Sphingobium fuliginis

In a controlled experiment, Sphingobium fuliginis strain TIK-1 was shown to degrade 1.0 mM of 4-sec-BP within 12 hours under optimal conditions. The study utilized gas chromatography-mass spectrometry (GC-MS) to identify degradation products, confirming the metabolic pathway involved .

| Parameter | Value |

|---|---|

| Initial Concentration | 1.0 mM |

| Time for Degradation | 12 hours |

| Metabolites Identified | 4-sec-butylcatechol |

| Growth Conditions | Basal salts medium at 28°C |

Research Findings

Recent studies have focused on the biotransformation of 4-sec-BP by Gram-positive bacteria such as Mycobacterium and Nocardia. These bacteria can modify the alkyl chain and hydroxyl group of the compound, leading to various metabolites with differing biological activities. The research indicates that these transformations may reduce the toxicity of 4-sec-BP in environmental contexts .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 4-sec-butylphenol and its breakdown products in solvent extraction systems?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a DB-5 capillary column (30 m × 0.25 mm, 0.25 µm film thickness) is optimal. Use selected ion monitoring (SIM) at m/z 121 for this compound and m/z 254 for tri-n-octylamine (TOA), achieving a relative standard deviation (RSD) of <3% . Reverse-phase HPLC can complement GC-MS for quantifying degradation byproducts like dioctylamine (DOA). Include calibration curves with internal standards (e.g., deuterated analogs) to improve accuracy.

Q. How does this compound influence phase-separation efficiency in caustic-side solvent extraction (CSSX) processes?

- Methodological Answer : Design batch tests with varying concentrations of this compound (0.1–1.0 M) in organic solvents (e.g., Isopar-L) and measure distribution coefficients (D-values) for alkali metals (e.g., Cs, K) using inductively coupled plasma mass spectrometry (ICP-MS). Higher this compound concentrations reduce Cs partitioning into the organic phase due to competitive complexation .

Q. What are the thermal stability profiles of this compound under acidic conditions?

- Methodological Answer : Conduct accelerated aging experiments by exposing this compound to nitric acid (0.5–3.0 M) at 40–60°C for 7–30 days. Analyze solvent samples via GC-MS and nuclear magnetic resonance (NMR) to quantify degradation products. Note that this compound remains stable (<5% degradation) under mild conditions (40°C, 0.5 M HNO₃) but degrades significantly at higher acidities (≥2.0 M) .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data for this compound across in vitro studies?

- Methodological Answer : Perform meta-analysis using the following steps:

- Data Harmonization : Normalize cytotoxicity metrics (e.g., IC₅₀, chromosomal aberration frequency) across studies (e.g., OECD Test Guideline 473 vs. non-GLP assays).

- Contextual Variables : Control for cell line specificity (e.g., Chinese hamster ovary (CHO) vs. human lymphocytes), exposure duration, and solvent carriers (e.g., DMSO vs. ethanol).

- Statistical Reconciliation : Apply mixed-effects models to account for inter-study variability. For example, discrepancies in chromosomal aberration rates may arise from differences in metabolic activation systems (S9 mix vs. none) .

Q. What experimental designs optimize this compound’s role as a phase modifier in multi-cycle solvent extraction?

- Methodological Answer : Use a factorial design to test:

- Independent Variables : this compound concentration, temperature (20–60°C), and aqueous/organic phase contact time (1–30 min).

- Response Variables : Extraction efficiency (% Cs removal), phase disengagement time, and solvent degradation (via GC-MS).

- Optimization : Response surface methodology (RSM) identifies ideal conditions (e.g., 0.5 M this compound at 40°C achieves 95% Cs extraction with minimal DOA formation) .

Q. How do degradation pathways of this compound vary under oxidative vs. hydrolytic conditions?

- Methodological Answer :

- Oxidative Degradation : Expose this compound to H₂O₂/UV (254 nm) and analyze products via LC-QTOF-MS. Predominant pathways include hydroxylation at the aromatic ring and cleavage of the sec-butyl group.

- Hydrolytic Degradation : Reflux this compound in NaOH (1–5 M) and identify phenolic acids (e.g., 4-hydroxybenzoic acid) via ion chromatography.

- Comparative Kinetics : Pseudo-first-order rate constants (k) reveal oxidative degradation is 3× faster than hydrolysis at pH 7 .

Properties

IUPAC Name |

4-butan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTYZAFDFLLILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022332 | |

| Record name | 4-(Butan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phenol, 4-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

99-71-8 | |

| Record name | 4-sec-Butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-sec-Butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-sec-Butylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Butan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-sec-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-SEC-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WU4KME5B3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.